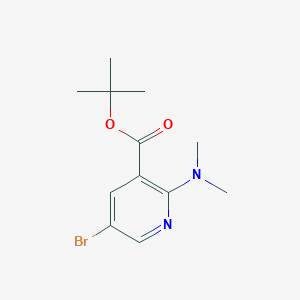

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester

Description

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester is a substituted pyridine derivative featuring a bromine atom at the 5-position, a dimethylamino group (-N(CH₃)₂) at the 2-position, and a tert-butyl ester at the 3-carboxylic acid position. The dimethylamino group confers electron-donating properties, influencing reactivity and solubility, while the tert-butyl ester enhances hydrolytic stability compared to smaller esters.

Properties

IUPAC Name |

tert-butyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9-6-8(13)7-14-10(9)15(4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHFDOIPYPJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula: C12H16BrN2O2. The presence of a bromine atom, a dimethylamino group, and a tert-butyl ester moiety influences its biological properties.

Synthesis

The synthesis of this compound typically involves:

- Bromination : Starting with 2-dimethylamino-nicotinic acid, bromination is performed to introduce the bromine atom.

- Esterification : The resulting compound is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. For instance, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 1.95 µg/mL .

The mechanism through which this compound exerts its biological effects may involve:

- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and muscle contraction .

- Antidepressant-like Effects : Some studies suggest that related compounds can influence serotonin pathways, potentially leading to antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of nicotinic acid derivatives:

- Study on Antimicrobial Activity :

- Pharmacological Evaluation :

- Molecular Docking Studies :

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a significant building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways. For instance, derivatives of nicotinic acid esters have been explored for their efficacy as potential treatments for neurological disorders due to their interaction with nicotinic acetylcholine receptors (nAChRs) .

1.2 Anticancer Research

Research indicates that compounds similar to 5-bromo-2-dimethylamino-nicotinic acid tert-butyl ester can act as prodrugs with enhanced solubility and stability, improving the delivery of active anticancer agents . Such modifications are crucial in overcoming the limitations posed by poor bioavailability and gastrointestinal toxicity associated with many anticancer drugs.

Pharmacology

2.1 Nicotinic Receptor Modulation

The compound has been studied for its effects on nAChRs, particularly the α4β2 subtype, which is implicated in cognitive function and addiction. The modulation of these receptors can lead to significant behavioral effects, including antidepressant-like responses . This suggests a potential application in treating mood disorders and cognitive impairments.

2.2 Selective Agonism and Antagonism

Research into similar compounds has demonstrated their ability to act as selective agonists or antagonists at various nAChR subtypes, thereby influencing neurotransmitter release and neuronal excitability . This property is essential for developing drugs aimed at treating conditions such as Alzheimer’s disease and schizophrenia.

Chemical Synthesis Applications

3.1 Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

3.2 Material Science

In material science, derivatives of this compound are being investigated for their potential use in creating specialty chemicals and materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 2-Position

5-Bromo-2-chloro-nicotinic acid tert-butyl ester (CAS 1335055-73-6)

- Key Differences: The 2-position substituent is chlorine (electron-withdrawing) instead of dimethylamino (electron-donating).

- Impact: Reactivity: Chlorine increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution compared to dimethylamino. pKa: The electron-withdrawing Cl lowers the pKa of the carboxylic ester, increasing acidity relative to the dimethylamino analogue. Applications: Preferred in reactions requiring deactivated aromatic systems, such as halogen exchange.

5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester (CAS 1196153-48-6)

- Key Differences : Trifluoromethyl (-CF₃) at the 2-position and ethyl ester (vs. tert-butyl).

- Impact: Electronic Effects: -CF₃ is strongly electron-withdrawing, further reducing electron density at the pyridine ring compared to dimethylamino. Solubility: The ethyl ester may improve solubility in polar solvents but offers lower hydrolytic stability. Predicted Properties: Boiling point (284°C) and pKa (-3.75) reflect high volatility and acidity .

Ethyl 5-bromo-2-methylpyridine-3-carboxylate

- Key Differences : Methyl (-CH₃) at the 2-position and ethyl ester.

- Impact: Steric Effects: Methyl is less bulky than dimethylamino, reducing steric hindrance for ring functionalization. Electron Donation: Methyl provides weak electron donation, intermediate between -Cl and -N(CH₃)₂.

Ester Group Variations

tert-Butyl vs. Ethyl Esters

- Stability : tert-Butyl esters (e.g., ) are more resistant to hydrolysis than ethyl esters (e.g., ), making them suitable for prolonged storage or acidic reaction conditions.

- Molecular Weight : tert-Butyl groups increase molecular weight (e.g., 287.16 g/mol for a tert-butyl carbamate analogue vs. 298.06 g/mol for an ethyl ester ).

Bromine Placement and Functionalization

(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS 304873-96-9)

- Key Differences : Bromine is on a methyl side chain rather than the pyridine ring.

- Impact :

- Reactivity : The benzylic bromine is more reactive in alkylation or nucleophilic substitution reactions.

- Synthetic Utility : Useful for introducing pyridine-containing moieties into larger molecules via C-C coupling.

Heterocyclic and Protected Amino Analogues

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine (CAS 1111638-72-2)

- Key Differences: Bis-Boc-protected amino group at the 2-position and methoxy at the 3-position.

- Impact: Protection Strategy: Boc groups prevent undesired side reactions at the amino group, contrasting with the free dimethylamino group’s nucleophilicity. Steric Hindrance: Increased bulk may slow down coupling reactions compared to dimethylamino.

tert-Butyl (5-bromothiazol-2-yl)carbamate

- Key Differences : Thiazole ring replaces pyridine, with bromine on the heterocycle.

- Impact :

- Electronic Properties : Thiazole’s sulfur atom alters electron distribution, affecting metal-coupling efficiency.

- Bioactivity : Thiazole derivatives often exhibit enhanced biological activity compared to pyridines.

Data Table: Structural and Physicochemical Comparison

*Estimated based on substituent effects.

Key Research Findings

- Reactivity Trends: Dimethylamino-substituted pyridines exhibit faster coupling in Pd-catalyzed reactions than chloro or trifluoromethyl analogues due to enhanced electron density .

Preparation Methods

Starting Materials and Key Intermediates

- 5-Bromo-2-nicotinic acid or 5-bromo-2-chloronicotinic acid : The bromine is introduced via electrophilic aromatic substitution or is present in the starting material.

- Dimethylamine source : Used for nucleophilic substitution or amination at the 2-position.

- tert-Butanol or tert-butyl protecting reagents : For esterification of the carboxylic acid.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Electrophilic aromatic substitution using Br2 or N-bromosuccinimide (NBS) on nicotinic acid derivative | Introduction of bromine at 5-position of pyridine ring |

| 2 | Amination | Nucleophilic aromatic substitution or Pd-catalyzed amination with dimethylamine | Installation of dimethylamino group at 2-position |

| 3 | Esterification | Reaction with tert-butanol under acidic conditions or using tert-butyl chloroformate and base | Formation of tert-butyl ester protecting group on carboxylic acid |

Representative Synthetic Procedure

A typical synthesis may proceed as follows:

Bromination: Starting from 2-chloronicotinic acid, bromination at the 5-position is achieved using NBS in an appropriate solvent (e.g., acetonitrile) under controlled temperature to yield 5-bromo-2-chloronicotinic acid.

Amination: The chlorine atom at the 2-position is substituted by dimethylamine via nucleophilic aromatic substitution. This can be performed by treating the 5-bromo-2-chloronicotinic acid with excess dimethylamine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature.

Esterification: The resulting 5-bromo-2-dimethylamino-nicotinic acid is then converted to its tert-butyl ester by reacting with tert-butanol in the presence of an acid catalyst such as sulfuric acid or by using tert-butyl chloroformate with a base like triethylamine in dichloromethane.

Research Findings and Optimization

Yield and Purity

- Bromination typically proceeds with moderate to high regioselectivity and yields around 70-85%.

- Amination via nucleophilic substitution on halogenated pyridines is efficient, with yields ranging from 60-90% depending on reaction conditions.

- Esterification to tert-butyl ester is generally high yielding (80-95%) and provides enhanced stability and solubility for further applications.

Reaction Conditions Impact

| Reaction Step | Key Parameters | Effect on Yield and Purity |

|---|---|---|

| Bromination | Temperature control, solvent choice (e.g., acetonitrile, dichloromethane) | Prevents over-bromination, improves regioselectivity |

| Amination | Dimethylamine concentration, solvent polarity, temperature (80-120°C) | Higher temperature favors substitution but may cause side reactions |

| Esterification | Acid catalyst concentration, reaction time, moisture exclusion | Moisture-free conditions improve esterification efficiency |

Alternative Methods

- Pd-Catalyzed Amination: Transition metal-catalyzed amination (Buchwald-Hartwig amination) can be employed to install the dimethylamino group more selectively and under milder conditions.

- Protecting Group Strategies: Use of alternative ester protecting groups (e.g., methyl, ethyl esters) depending on downstream synthetic requirements.

Data Table Summarizing Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Bromination | NBS, acetonitrile, RT to 50°C | 75-85 | Regioselective, straightforward | Requires careful temperature control |

| Nucleophilic Amination | Dimethylamine, DMF, 100°C | 60-90 | Simple, cost-effective | High temperature can cause side reactions |

| Pd-Catalyzed Amination | Pd catalyst, ligand, base, moderate temp | 70-95 | Mild conditions, high selectivity | Requires catalyst, more expensive |

| Acid-Catalyzed Esterification | tert-Butanol, H2SO4, reflux | 80-95 | High yield, stable ester formed | Acid-sensitive groups may be affected |

| Carbamate Esterification | tert-Butyl chloroformate, base, DCM | 85-95 | Mild conditions, selective | Requires anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.